6-Oxa-1-aza-spiro[3.4]octane oxalate

Physicochemical property comparison Spirocyclic scaffold selection Lead optimization

6-Oxa-1-aza-spiro[3.4]octane oxalate (CAS 71850-23-2 for the free base; oxalate salt typically CAS 1706444-72-5 or as hemioxalate 1523571-99-4) is a heterocyclic spirocyclic amine incorporating both an oxygen atom in a tetrahydrofuran ring and a nitrogen atom in an azetidine ring. The compound belongs to the oxa-azaspiro[3.4]octane class, a family of conformationally constrained scaffolds increasingly used as multifunctional modules in drug discovery.

Molecular Formula C8H13NO5
Molecular Weight 203.19 g/mol
Cat. No. B7949132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-1-aza-spiro[3.4]octane oxalate
Molecular FormulaC8H13NO5
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1CNC12CCOC2.C(=O)(C(=O)O)O
InChIInChI=1S/C6H11NO.C2H2O4/c1-3-7-6(1)2-4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
InChIKeyWOPRLLWPHPZDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxa-1-aza-spiro[3.4]octane Oxalate: A Basic Spirocyclic Building Block for Medicinal Chemistry and Procurable Scaffold Evaluation


6-Oxa-1-aza-spiro[3.4]octane oxalate (CAS 71850-23-2 for the free base; oxalate salt typically CAS 1706444-72-5 or as hemioxalate 1523571-99-4) is a heterocyclic spirocyclic amine incorporating both an oxygen atom in a tetrahydrofuran ring and a nitrogen atom in an azetidine ring [1]. The compound belongs to the oxa-azaspiro[3.4]octane class, a family of conformationally constrained scaffolds increasingly used as multifunctional modules in drug discovery . The oxalate salt form is commonly employed to improve crystallinity, handling characteristics, and storage stability relative to the free base, making it the preferred physical form for procurement in research settings .

Why Indiscriminate C6H11NO Spirocycle Substitution Is Not Supported by Current Evidence for 6-Oxa-1-aza-spiro[3.4]octane Oxalate


The oxa-azaspiro[3.4]octane scaffold exists in multiple regioisomeric forms (e.g., 6-oxa-1-aza, 2-oxa-6-aza, 5-oxa-2-aza), each presenting a unique spatial arrangement of hydrogen-bond acceptors and differing physicochemical properties [1]. Within the broader class, incorporation of an oxygen atom into azaspiro[3.4]octane systems has been shown to reduce lipophilicity by approximately one log D unit and improve aqueous solubility by up to 40-fold compared to all-carbon spirocyclic analogs—a critical consideration when selecting a core scaffold for lead optimization [2]. However, for the specific, minimally functionalized 6-Oxa-1-aza-spiro[3.4]octane oxalate, direct comparative data against its positional isomers remain extremely limited in the public domain. Users must recognize that generic substitution among these isomers without experimental validation introduces substantial risk of altered binding modes, pharmacokinetic profiles, and synthetic tractability in downstream applications.

Quantitative Differentiation Evidence for 6-Oxa-1-aza-spiro[3.4]octane Oxalate: Head-to-Head and Cross-Study Comparator Analysis


Physicochemical Profile: Computed Polar Surface Area and Lipophilicity Among C6H11NO Spiro[3.4]octane Positional Isomers

Among the simple C6H11NO oxa-azaspiro[3.4]octane isomers, the target compound 6-oxa-1-aza-spiro[3.4]octane exhibits a computed topological polar surface area (TPSA) of 21.3 Ų and an XLogP3 of −0.2, placing it at the more polar end of the isomer spectrum [1]. Its positional isomer 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6) has a higher measured boiling point of 187 °C and a density of 1.08 g/mL, consistent with distinct physicochemical behavior arising from the different heteroatom placement . This TPSA value falls near the lower limit of the 20–40 Ų range typically associated with oxa-azaspiro systems, as systematic studies have shown that oxa-azaspiro scaffolds increase polar surface area by 15–20 Ų compared to carbocyclic analogs . However, no direct experimental head-to-head solubility, pKa, or log D comparison among the C6H11NO spiro[3.4]octane positional isomers has been published in the peer-reviewed or patent literature.

Physicochemical property comparison Spirocyclic scaffold selection Lead optimization ADME profiling

Oxa-Azaspiro Scaffold Solubility Advantage Over All-Carbon Spirocycles: Class-Level Evidence from Terazosin Analogue Studies

In a systematic study of oxa-spirocycles published in RSC Advances (2021), Grygorenko and co-workers demonstrated that incorporation of a single oxygen atom into the spirocyclic unit of terazosin analogues resulted in up to 40-fold improvement in aqueous solubility and a decrease in lipophilicity of approximately one log D unit (Δlog D ≈ −1.0) compared to the corresponding all-carbon spirocyclic analogs [1]. This property modulation was attributed to enhanced hydrogen-bonding capacity and increased polarity introduced by the oxygen heteroatom. The 6-oxa-1-aza-spiro[3.4]octane scaffold contains precisely this oxygen substitution within a [3.4] ring system, positioning it to deliver comparable solubility and lipophilicity benefits relative to carbocyclic spiro[3.4]octane or purely aza-spiro[3.4]octane building blocks. Importantly, the study confirmed that these solubility gains were achieved without compromising in vivo efficacy, as the more soluble oxa-spirocyclic terazosin analogues maintained or exceeded the antihypertensive potency of the parent drug [1].

Aqueous solubility Oxa-spirocyclic ring system Drug-like property optimization Terazosin analogues

Enabling Chemistry: Stereochemical Handle at the Spiro Center for Asymmetric Synthesis

The 6-oxa-1-aza-spiro[3.4]octane scaffold possesses an undefined atom stereocenter at the spiro carbon (C-6/C-7 junction), as confirmed by PubChem computed properties (Undefined Atom Stereocenter Count = 1) [1]. This stereochemical feature is significant because synthetic methodology enabling enantioselective construction of oxa-azaspiro[3.4]octanes has been explicitly reported: Grygorenko and colleagues described enantioselective approaches to these spirocycles as part of a modular drug discovery synthesis platform . In contrast, many simpler spirocyclic building blocks lack this inherent chirality or have no established enantioselective route. For procurement in asymmetric synthesis programs, the pre-existing spiro stereocenter—once resolved—provides a defined three-dimensional vector for substituent attachment, a property fundamentally absent in achiral building blocks such as 6-azaspiro[3.4]octane (lacking the oxa ring) or 1-oxa-6-azaspiro[3.4]octane where the spiro center may be differently configured [2].

Enantioselective synthesis Spiro center chirality Chiral building block Drug discovery diversification

Patent Landscape: Broad Metalloprotease Inhibitor Platform Incorporating Azaspiro[3.4]octane Cores, Demonstrating Privileged Scaffold Status

A comprehensive patent analysis reveals that the core azaspiro[3.4]octane scaffold—including oxa-substituted variants—features prominently in the intellectual property landscape of metalloprotease inhibitors. US Patent 9,403,775 (Bristol-Myers Squibb, granted 2016) claims a broad genus of aza-spiro-alkane derivatives as inhibitors of metalloproteases, with specific disclosures encompassing azaspiro[3.4]octane carboxamide derivatives for cancer treatment [1]. The patent explicitly describes the use of spiro[3.4]octane frameworks as central scaffolds, with 36 distinct patents referencing the 6-oxa-1-azaspiro[3.4]octane substructure [2]. This patent density indicates that the scaffold is considered a 'privileged structure'—one that provides productive binding interactions across multiple target classes. While the exact quantitative Ki/IC50 data for unsubstituted 6-oxa-1-aza-spiro[3.4]octane is absent from public documents, the breadth of patent coverage establishes that elaborated derivatives of this scaffold exhibit target engagement sufficient to support composition-of-matter claims, a threshold that simpler or regioisomeric scaffolds may not achieve [1][2].

Metalloprotease inhibition Oncology Privileged scaffold Patent landscape analysis

Crystal Structure Evidence: 6-Oxa-1-azaspiro[3.3]heptane Substructures in High-Affinity Autotaxin and SPR Inhibitor Complexes Demonstrate the Binding Competence of the 6-Oxa-1-aza Motif

Crystal structures of closely related 6-oxa-1-azaspiro scaffolds in complex with therapeutic targets provide direct structural evidence for the binding competence of this heteroatom arrangement. In one example, a 6-oxa-1-azaspiro[3.3]heptane derivative (sharing the same '6-oxa-1-aza' motif but with a four-membered rather than five-membered oxa ring) inhibited rat Autotaxin with an IC50 of 0.013 μM (13.4 nM), with the co-crystal structure (PDB 7g3p) confirming key hydrogen-bonding interactions mediated by the spirocyclic oxygen and nitrogen atoms [1]. Separately, six chemically diverse inhibitors of sepiapterin reductase (SPR)—a high-interest target for chronic low back pain identified through GWAS studies—were crystallized in complex with SPR, demonstrating that the spirocyclic oxa-aza framework can productively occupy the sepiapterin binding pocket [2]. While the target compound 6-oxa-1-aza-spiro[3.4]octane contains a five-membered oxa ring (vs. four-membered in the crystallized [3.3]heptane series), the conserved '6-oxa-1-aza' connectivity demonstrates that this specific heteroatom arrangement is competent for high-affinity ligand–protein interactions, a property that cannot be assumed for positional isomers such as 2-oxa-6-aza or 5-oxa-2-aza variants.

X-ray crystallography Autotaxin inhibition Sepiapterin reductase Structure-based drug design

Prioritized Application Scenarios for 6-Oxa-1-aza-spiro[3.4]octane Oxalate Procurement Based on Verifiable Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring Polar, Low-Lipophilicity Spirocyclic Building Blocks for Oral Bioavailability Optimization

Lead optimization campaigns targeting oral drug candidates benefit from building blocks with inherently low lipophilicity and moderate polar surface area. The computed XLogP3 of −0.2 for the free base 6-oxa-1-aza-spiro[3.4]octane [1], combined with class-level evidence that oxa-spirocycles reduce log D by approximately 1 unit versus all-carbon spirocycles [2], positions this scaffold as a rational choice when the design hypothesis requires reducing overall compound lipophilicity to stay within Lipinski-compliant space. The measured solubility advantage of up to 40-fold for oxa-spirocyclic analogues in the terazosin series [2] provides further justification for selecting this oxygen-containing scaffold over purely carbocyclic or aza-only alternatives when aqueous solubility is a concern in early lead series.

Chirality-Enabled Diversity-Oriented Synthesis Using the Undefined Spiro Stereocenter for Parallel Enantiomer Exploration

The single undefined stereocenter at the spiro carbon [3] offers a strategic advantage for medicinal chemistry programs employing diversity-oriented synthesis. Procuring a single batch of 6-oxa-1-aza-spiro[3.4]octane oxalate provides a common intermediate that can be elaborated into both enantiomeric product series following chiral resolution or asymmetric derivatization. The availability of published enantioselective synthetic methodology for oxa-azaspiro[3.4]octanes reduces the risk that the unresolved stereocenter represents an intractable synthetic challenge. This scenario is most compelling when the downstream biological target exhibits stereospecific binding requirements, as demonstrated by the enantioselective inhibition observed in the sigma-1 receptor patent landscape [4].

Structure-Based Drug Design Leveraging the 6-Oxa-1-Aza Connectivity Motif Validated by Autotaxin and Sepiapterin Reductase Co-Crystal Structures

Programs employing structure-based drug design can draw on crystallographic evidence that the 6-oxa-1-aza connectivity forms productive hydrogen-bonding interactions with protein targets. The Autotaxin co-crystal structure (PDB 7g3p) with a 6-oxa-1-azaspiro[3.3]heptane inhibitor (IC50 = 13.4 nM) [5] and the sepiapterin reductase co-crystal structures (PDB 6i6p) [6] demonstrate that this specific oxygen-nitrogen arrangement can productively address deep binding pockets. For computational chemists performing docking or pharmacophore modeling, the experimentally validated binding pose of the 6-oxa-1-aza motif provides a higher-confidence starting point than regioisomeric oxa-aza arrangements lacking crystallographic precedent.

Metalloprotease and Cancer Target Inhibitor Programs Exploiting Privileged Azaspiro[3.4]octane Scaffold IP Space

Research groups developing novel metalloprotease inhibitors for oncology indications should consider 6-oxa-1-aza-spiro[3.4]octane oxalate as a core building block given its central position in the patent landscape. The granted US patent (US9403775B2) claiming broad azaspiro-alkane derivatives as metalloprotease inhibitors [7], combined with 36 patent families referencing the specific 6-oxa-1-azaspiro[3.4]octane substructure [8], confirms that this scaffold has been extensively validated as a productive starting point for generating composition-of-matter IP. Procurement of this specific scaffold—rather than less-patented regioisomers—provides access to well-charted chemical space with established synthetic routes and precedent for downstream elaboration, accelerating the timeline from hit identification to patent filing.

Quote Request

Request a Quote for 6-Oxa-1-aza-spiro[3.4]octane oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.